(2R)-2,3-Bis((3,7,11,15-tetramethylhexadecanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate
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Overview
Description
(2R)-2,3-Bis((3,7,11,15-tetramethylhexadecanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate, also known as diphytanoyl phosphatidylcholine, is a synthetic phospholipid. This compound is characterized by its unique structure, which includes two phytanoyl chains attached to a glycerol backbone, and a phosphocholine head group. It is commonly used in various scientific research applications due to its stability and biocompatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,3-Bis((3,7,11,15-tetramethylhexadecanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate involves the esterification of diphytanoyl phosphatidic acid with glycerol and phosphocholine. The reaction typically requires the use of catalysts and specific reaction conditions to ensure high yield and purity. The product is then purified through crystallization and other purification techniques .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
(2R)-2,3-Bis((3,7,11,15-tetramethylhexadecanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can modify the functional groups within the molecule, altering its properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield alcohols or other reduced forms of the compound .
Scientific Research Applications
(2R)-2,3-Bis((3,7,11,15-tetramethylhexadecanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate is widely used in scientific research due to its unique properties:
Chemistry: It is used as a model compound in studies of lipid bilayers and membrane dynamics.
Biology: The compound is employed in the study of cell membranes and lipid-protein interactions.
Medicine: It is used in drug delivery systems due to its biocompatibility and ability to form stable liposomes.
Mechanism of Action
The mechanism of action of (2R)-2,3-Bis((3,7,11,15-tetramethylhexadecanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate involves its integration into lipid bilayers, where it interacts with other lipids and proteins. This interaction can influence membrane fluidity, permeability, and the function of membrane-bound proteins. The compound’s molecular targets include various membrane proteins and enzymes involved in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Diphytanoyl-sn-glycero-3-phosphocholine: Similar in structure but with different chain lengths and saturation levels.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phospholipid with different fatty acid chains.
1,2-Dioleoyl-sn-glycero-3-phosphocholine: Contains unsaturated fatty acid chains, leading to different physical properties.
Uniqueness
(2R)-2,3-Bis((3,7,11,15-tetramethylhexadecanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate is unique due to its branched phytanoyl chains, which confer increased stability and resistance to oxidation compared to other phospholipids. This makes it particularly useful in applications requiring long-term stability and biocompatibility .
Properties
CAS No. |
32448-32-1 |
---|---|
Molecular Formula |
C48H96NO8P |
Molecular Weight |
846.3 g/mol |
IUPAC Name |
2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H96NO8P/c1-38(2)20-14-22-40(5)24-16-26-42(7)28-18-30-44(9)34-47(50)54-36-46(37-56-58(52,53)55-33-32-49(11,12)13)57-48(51)35-45(10)31-19-29-43(8)27-17-25-41(6)23-15-21-39(3)4/h38-46H,14-37H2,1-13H3 |
InChI Key |
UKDDQGWMHWQMBI-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C |
64626-70-6 | |
Synonyms |
1,2-diphytanoyl-sn-glycero-3-phosphocholine 1,2-diphytanoylphosphatidylcholine 1,2-diphytanyl-sn-glycero-3-phosphocholine diphytanoyl lecithin diphytanoylphosphatidylcholine DPhPC cpd DPhyPC |
Origin of Product |
United States |
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